molecular formula C24H20ClN3O2 B2542078 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide CAS No. 904267-18-1

2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2542078
CAS No.: 904267-18-1
M. Wt: 417.89
InChI Key: VDQAILBLJOGWEX-UHFFFAOYSA-N
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Description

2-Amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is an indolizine derivative characterized by a carboxamide group at the 1-position (linked to a 2-chlorophenyl moiety), an amino group at the 2-position, and a 3,4-dimethylbenzoyl substituent at the 3-position. While specific pharmacological data for this compound are unavailable in the provided sources, its structural analogs (e.g., –4) highlight the importance of substituent modifications in tuning physicochemical and biological properties.

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-14-10-11-16(13-15(14)2)23(29)22-21(26)20(19-9-5-6-12-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQAILBLJOGWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the chlorophenyl group: This can be done via substitution reactions.

    Addition of the dimethylbenzoyl group: This step might involve acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the amino or benzoyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The chlorophenyl group suggests potential for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Indolizine Core : A bicyclic structure that is crucial for its biological activity.
  • Chlorophenyl Moiety : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Dimethylbenzoyl Group : Potentially increases the compound's reactivity and bioactivity.

The molecular formula is C18H18ClN3OC_{18}H_{18}ClN_3O with a molecular weight of approximately 345.81 g/mol .

Anticancer Activity

Research indicates that 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide exhibits significant anticancer properties. Preliminary studies have shown that similar compounds demonstrate high levels of antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) has evaluated the compound through its Developmental Therapeutics Program, revealing promising results:

  • Inhibition of Cell Growth : The compound showed an average growth inhibition rate of 12.53% against a panel of approximately sixty cancer cell lines .
  • GI50/TGI Values : The mean GI50 (the concentration required to inhibit cell growth by 50%) and TGI (the concentration that inhibits total growth) values were reported as 15.72 μM and 50.68 μM respectively, indicating effective cytotoxicity against cancer cells .

Pharmacological Insights

The pharmacokinetic properties of the compound suggest favorable drug-like characteristics:

  • Lipophilicity : Enhanced by the chlorophenyl and dimethylbenzoyl groups, which may improve membrane permeability.
  • Bioavailability : Preliminary assessments indicate potential for oral bioavailability due to its chemical structure .

Case Studies

Several case studies have documented the therapeutic potential of compounds structurally related to this compound:

  • Study on Indolizine Derivatives : A study published in Molecules highlighted the synthesis of various indolizine derivatives and their subsequent evaluation for anticancer activity, demonstrating that modifications to the indolizine core could significantly enhance potency against specific cancer types .
  • NCI Evaluation : The NCI's assessment of similar compounds has consistently shown promising anticancer activity, suggesting that the structural features present in this compound could be critical for targeting specific cancer pathways .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide with structurally related indolizine derivatives, emphasizing substituent variations and molecular properties.

Compound Name 1-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound : this compound N-(2-chlorophenyl) 3,4-dimethylbenzoyl Not explicitly provided Inferred ~432.88* Electron-donating methyl groups (3,4-dimethylbenzoyl) may enhance lipophilicity and metabolic stability compared to nitro-substituted analogs .
: 2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)-1-indolizinecarboxamide N-(2-chlorophenyl) 3-nitrobenzoyl C₂₂H₁₅ClN₄O₄ 434.836 Nitro group (electron-withdrawing) could increase reactivity and influence binding interactions, potentially altering target affinity .
: 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide N-(5-chloro-2-methoxyphenyl) 3,4-dimethylbenzoyl C₂₅H₂₂ClN₃O₃ 447.92 Methoxy group improves solubility via polarity, while 5-chloro substitution may sterically hinder binding compared to 2-chlorophenyl .
: 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide N-(4-ethylphenyl) 3-nitrobenzoyl C₂₄H₂₀N₄O₄ 428.44 Ethyl group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .

*Inferred molecular weight based on structural similarity to , excluding the methoxy group.

Structural and Functional Insights

  • Electron-Donating vs. Withdrawing Groups: The 3,4-dimethylbenzoyl group in the target compound and introduces electron-donating methyl substituents, which may stabilize the indolizine core and reduce oxidative metabolism .
  • Aromatic Ring Modifications :
    • The 2-chlorophenyl group (target compound, ) provides moderate steric bulk and halogen-mediated hydrophobic interactions. Comparatively, 5-chloro-2-methoxyphenyl () adds polarity and steric hindrance, while 4-ethylphenyl () increases hydrophobicity .
  • Molecular Weight and Solubility :
    • ’s compound (447.92 Da) exceeds the target’s inferred weight (~432.88 Da) due to the methoxy group, which may marginally reduce blood-brain barrier penetration despite improving solubility .

Hypothetical Pharmacological Implications

While experimental data are absent in the provided sources, structural trends suggest:

Target Compound : The 3,4-dimethylbenzoyl group could favor prolonged half-life due to metabolic resistance, while the 2-chlorophenyl moiety may optimize target binding via balanced hydrophobicity.

’s Compound: The nitro group might confer enhanced antibacterial or antiparasitic activity, as nitroarenes are known prodrug motifs .

’s Compound : Increased lipophilicity from the ethyl group could improve tissue distribution but necessitate formulation optimization for solubility .

Biological Activity

The compound 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic derivative of indolizine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C26H25ClN2O\text{C}_{26}\text{H}_{25}\text{Cl}\text{N}_2\text{O}

This structure features:

  • An indolizine core which contributes to its biological activity.
  • A chlorophenyl group that may enhance lipophilicity and binding affinity to biological targets.
  • A dimethylbenzoyl moiety that could influence its interaction with enzymes or receptors.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

CompoundIC50 (µM)Cell Line
Compound A0.27HAdV-infected cells
Compound B0.15Cancer cell lines
This compoundTBDTBD

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown HDAC inhibitory activity, leading to altered gene expression involved in cell cycle regulation and apoptosis induction .
  • Targeting Viral Replication : Some analogs have demonstrated efficacy against viral infections by disrupting the viral life cycle .

Structure-Activity Relationship (SAR)

The biological activity of indolizine derivatives is significantly influenced by their structural components. Key factors include:

  • The presence of halogen substituents (e.g., chlorine) which can enhance binding affinity.
  • The nature and position of substituents on the benzoyl ring that may affect lipophilicity and interaction with target proteins.

Case Studies

  • Case Study on Anticancer Activity : A series of studies have evaluated the anticancer potential of related indolizine compounds in vitro and in vivo. For example, one study reported that a related compound induced apoptosis in breast cancer cells via activation of caspases .
  • Case Study on Viral Inhibition : Another investigation focused on the antiviral properties of structurally similar compounds against human adenovirus (HAdV). The results indicated significant antiviral activity with low cytotoxicity, suggesting a favorable therapeutic index .

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